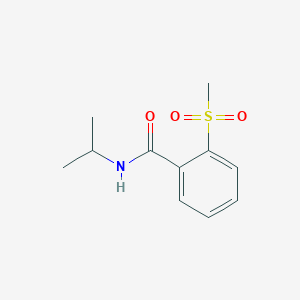![molecular formula C11H16ClNOS B7500055 N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)
N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide, also known as TAK-659, is a small molecule inhibitor that has shown potential as a treatment for various types of cancer. It is a kinase inhibitor that targets the Bruton's tyrosine kinase (BTK) and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用機序
N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide works by blocking the activity of BTK, which is a key signaling molecule in the development and progression of cancer. BTK is involved in the growth and survival of cancer cells, and its inhibition can lead to the death of cancer cells. N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide specifically targets BTK and has been shown to inhibit its activity in preclinical models of cancer.
Biochemical and Physiological Effects:
N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and enhance the activity of other cancer treatments. In addition, N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to have minimal toxicity in normal cells, which is an important consideration for the development of cancer treatments.
実験室実験の利点と制限
One advantage of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is its specificity for BTK, which allows for targeted inhibition of cancer cells. In addition, N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to have minimal toxicity in normal cells, which is an important consideration for the development of cancer treatments. However, one limitation of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several future directions for the development of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide as a cancer treatment. One direction is the development of combination therapies that include N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide and other cancer treatments, such as chemotherapy and radiation therapy. Another direction is the development of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide for the treatment of specific types of cancer, such as lymphoma and leukemia. In addition, there is potential for the development of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide as a treatment for other diseases, such as autoimmune disorders and inflammatory diseases.
合成法
The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide involves several steps, including the preparation of the starting materials and the reaction conditions. The process begins with the preparation of 5-chlorothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N,2,2-trimethylpropan-1-amine to form the amide intermediate. The amide intermediate is then treated with a reagent to form the final product, N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide.
科学的研究の応用
N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth of cancer cells by blocking the activity of BTK, which is a key signaling molecule in the development and progression of cancer. In addition, N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNOS/c1-11(2,3)10(14)13(4)7-8-5-6-9(12)15-8/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFMXWJEFXADIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B7499981.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7499990.png)
![N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7499992.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B7499995.png)

![2-(4-benzylpiperidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7500004.png)







